N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, a cyclopropyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-11-4-2-3-5-13(11)17(25)22-9-8-16-23-14(12-6-7-12)10-15(24-16)18(19,20)21/h2-5,10,12H,6-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRWWNBNPNIYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K2S2O8.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Benzamide Formation: The final step involves the coupling of the pyrimidine derivative with 2-methylbenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide
- N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-fluorobenzenesulfonamide
Uniqueness
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the cyclopropyl group contributes to its rigidity and conformational stability .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and industrial applications.
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H18F3N3
- Molecular Weight : 303.32 g/mol
- CAS Number : 861434-52-8
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. This compound has shown promising results in inhibiting the activity of BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML).
Efficacy in Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The following table summarizes the IC50 values observed for these cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.67 | Inhibition of tubulin polymerization |
| HeLa | 1.23 | Induction of apoptosis via mitochondrial pathway |
Pharmacokinetic Properties
The pharmacokinetics of this compound have been evaluated in animal models. Key findings include:
- Oral Bioavailability : Approximately 40%
- Half-life : 6 hours
- Metabolism : Primarily metabolized by CYP450 enzymes, with significant hepatic clearance.
Case Study 1: Efficacy Against BCR-ABL Positive Cells
A study conducted on Ba/F3 cells expressing the BCR-ABL fusion protein demonstrated that this compound inhibited cell proliferation with an IC50 value of 47 nM. The study highlighted the compound's selectivity, as it showed minimal effects on parental Ba/F3 cells at concentrations up to 10 µM .
Case Study 2: Combination Therapy Potential
Another investigation explored the potential of combining this compound with other chemotherapeutic agents. The results indicated synergistic effects when used alongside standard treatments for CML, enhancing overall efficacy and reducing required dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
